molecular formula C22H21N5O2 B5624936 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one

3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one

Cat. No. B5624936
M. Wt: 387.4 g/mol
InChI Key: KZVSAVNAGQEPES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors, a process that can yield a variety of substituted compounds, including those with triazole rings (Alagarsamy & Pathak, 2007). Another approach utilizes condensation reactions under solvent-free conditions, providing an environmentally benign method to synthesize tetraheterocyclic benzimidazoquinazolinones and triazoloquinazolinones (Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which confirms the geometry predicted by density functional theory (DFT) calculations. Studies on compounds similar to 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one reveal complex interactions and confirm their structural integrity through detailed spectroscopic and computational analysis (Wu et al., 2022).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential utility in further synthetic modifications. For instance, electrophilic substitution reactions at the sulfur atom of similar thioamide compounds have been explored, demonstrating the compounds' versatility in forming S-substituted derivatives under different conditions (Fathalla et al., 2000).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application. While the specific physical properties of 3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one are not detailed in the literature, related compounds exhibit characteristics that suggest a solid state at room temperature, moderate solubility in organic solvents, and stability under standard storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, are influenced by the quinazolinone and triazole cores and the substituents attached to them. These compounds often exhibit nucleophilic and electrophilic centers, allowing for diverse chemical reactions. The presence of the triazole ring imparts unique electronic characteristics, affecting the compound's reactivity towards different reagents (Mousavi et al., 2015).

Safety and Hazards

As with any chemical compound, handling “3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it has biological activity, it could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

3-[[2-benzyl-5-(oxolan-3-yl)-1,2,4-triazol-3-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-22-18-8-4-5-9-19(18)23-15-26(22)13-20-24-21(17-10-11-29-14-17)25-27(20)12-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVSAVNAGQEPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NN(C(=N2)CN3C=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one

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